molecular formula C18H18N2O3S2 B2941174 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 1321746-46-6

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No.: B2941174
CAS No.: 1321746-46-6
M. Wt: 374.47
InChI Key: NQDLJJBJGAKEOS-VHEBQXMUSA-N
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Description

The compound "(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide" belongs to the class of benzothiazole derivatives, which are widely studied for their diverse pharmacological and chemical properties. Structurally, it features a benzo[d]thiazol-2(3H)-ylidene core substituted with methyl groups at positions 3 and 6, coupled with a propanamide linker bearing a phenylsulfonyl moiety.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-8-9-15-16(12-13)24-18(20(15)2)19-17(21)10-11-25(22,23)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDLJJBJGAKEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological relevance, combined with a phenylsulfonyl group. Its molecular formula is C22H25N3O3S2, with a molecular weight of approximately 443.58 g/mol. The structural arrangement contributes to its unique chemical reactivity and biological activity.

Property Value
Molecular FormulaC22H25N3O3S2
Molecular Weight443.58 g/mol
Structural FeaturesThiazole ring, phenylsulfonyl group

Synthesis Methods

The synthesis of this compound typically involves condensation reactions between 3,6-dimethylbenzo[d]thiazol-2(3H)-one and appropriate sulfonamide derivatives. The process can be optimized using multicomponent reactions to enhance yield and efficiency.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit notable antimicrobial activities. In particular, derivatives of benzothiazole have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies utilizing the broth microdilution method demonstrated that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL against E. coli and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been found to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific proteins involved in cell signaling pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay. Results indicated that the compound effectively scavenges free radicals, demonstrating a significant percentage inhibition compared to standard antioxidants like ascorbic acid .

Case Studies

  • Antibacterial Activity Evaluation : A study assessed the antibacterial efficacy of various thiazole derivatives against common pathogens. The results highlighted that certain modifications in the thiazole structure could enhance antibacterial potency significantly.
  • Anticancer Studies : In a series of experiments involving human cancer cell lines, this compound was shown to induce apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzothiazole Core Side Chain Molecular Weight Key Functional Groups Notes
Target Compound 3,6-dimethyl 3-(phenylsulfonyl)propanamide ~403.5 g/mol (estimated) Sulfonyl, propanamide Enhanced polarity due to sulfonyl group; potential for kinase inhibition
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) 4-(4-bromophenyl), 3-(quinolin-3-yl) Octanamide 469.4 g/mol Bromophenyl, quinolinyl Higher lipophilicity due to bromine and quinoline; possible anticancer activity
(E)-3-(benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide 5,7-dimethyl, 3-(2-methoxyethyl) 3-(benzylsulfonyl)propanamide 446.6 g/mol Benzylsulfonyl, methoxyethyl Increased steric bulk may reduce membrane permeability
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-acetamido, 3-methyl Benzothiazole-2-carboxamide 382.46 g/mol Acetamido, carboxamide Dual benzothiazole rings may enhance π-π stacking interactions
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone 3-methyl Chalcone-like propenyl-thiophene ~313.4 g/mol (estimated) α,β-unsaturated ketone, thiophene Extended conjugation may improve UV absorption properties

Key Observations:

Substituent Effects on Bioactivity: The sulfonyl group in the target compound and derivatives may confer selectivity toward sulfotransferases or sulfonamide-binding enzymes, unlike bromophenyl or quinolinyl groups in , which are more associated with DNA intercalation or topoisomerase inhibition .

Synthetic Yields and Feasibility :

  • Compounds with simpler substituents (e.g., acetamido in ) exhibit higher yields (71–73%) compared to those requiring multistep functionalization (e.g., 27% yield for a pan-Ras inhibitor in ) .
  • The target compound’s synthesis may face challenges in regioselective sulfonylation, a common issue in benzothiazole chemistry .

Spectroscopic Characterization :

  • 1H-NMR shifts for the thiazole ring protons in the target compound are expected near δ 7.5–8.2 ppm, similar to analogs in and . The phenylsulfonyl group would show characteristic deshielded aromatic protons at δ 7.5–7.8 ppm .
  • IR spectra would display strong carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and sulfonyl (SO₂) stretches at ~1150–1350 cm⁻¹, as seen in and .

Research Findings and Implications

  • Anticancer Potential: Compounds with propanamide linkers (e.g., ) show moderate to high activity against metastatic cancer cell lines, likely due to interference with kinase signaling pathways . The target compound’s phenylsulfonyl group may enhance this activity by mimicking ATP’s sulfonate interactions .
  • Solubility and Bioavailability : Sulfonyl-containing derivatives (target compound, ) exhibit higher aqueous solubility than halogenated analogs (), making them more suitable for oral administration .
  • Structural Tunability : The benzo[d]thiazole scaffold allows extensive modification, as demonstrated by and , where alkyl or aryl substitutions adjust lipophilicity and target affinity .

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